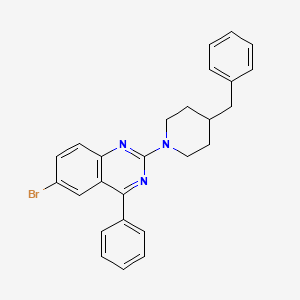

2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline

Description

Properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24BrN3/c27-22-11-12-24-23(18-22)25(21-9-5-2-6-10-21)29-26(28-24)30-15-13-20(14-16-30)17-19-7-3-1-4-8-19/h1-12,18,20H,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFNUSJZWWHPMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.

Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a phenylboronic acid reagent.

Attachment of Benzylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the benzylpiperidine group is attached to the quinazoline core, typically using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce specific functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as nucleophilic aromatic substitution (S_NAr).

Common Reagents and Conditions

Oxidation: IBX, Dess-Martin periodinane.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinazoline core substituted with a bromine atom and a phenyl group, alongside a benzylpiperidine moiety. This unique structure allows it to interact with various biological targets, making it a valuable compound for further research.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in treating neurological disorders and cancers. Its ability to interact with specific molecular targets positions it as a candidate for drug development.

- Mechanism of Action : The mechanism involves binding to receptors or enzymes, potentially acting as an agonist or antagonist. Understanding its binding affinity is crucial for elucidating its pharmacological effects.

Biological Studies

Research has shown that derivatives of 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline can disrupt RNA repeat complexes associated with diseases like myotonic dystrophy type 2 (DM2). For instance, compounds derived from this scaffold have demonstrated the ability to reduce intron retention and improve splicing defects in DM2 patient-derived fibroblasts .

Case Study: Myotonic Dystrophy Type 2

- Research Findings : A study indicated that certain derivatives could reduce the number of r(CCUG) repeat–MBNL1 nuclear foci per cell by approximately 30%, correlating with improved splicing events .

Anticancer Activity

Recent studies have identified the compound as a promising scaffold for developing adenosine A2A receptor antagonists, which are relevant in cancer therapy. The introduction of various substituents on the quinazoline core has enhanced antagonist activity against this receptor, indicating its potential in treating tumors .

Case Study: A2A Receptor Antagonism

- Research Findings : Compounds derived from the quinazoline structure exhibited high affinity for the A2A receptor, with some showing significant antitumor effects in melanoma models .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent for neurological disorders and cancers | Mechanism involves interaction with specific receptors or enzymes |

| Biological Studies | Disruption of RNA repeat complexes in DM2 | Reduction of r(CCUG) repeat foci by ~30% in treated fibroblasts |

| Anticancer Activity | Development of A2A receptor antagonists | High affinity compounds showing significant antitumor effects |

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous substituents or heterocyclic cores, emphasizing synthetic routes, physicochemical properties, and biological activities. Key examples are drawn from pyridazine and quinazoline derivatives in the provided evidence.

Table 1: Comparison of Structural and Physicochemical Properties

Key Observations:

Core Structure Differences: The quinazoline core in the target compound differs from pyridazine (e.g., compound 16 in ) and oxazolopyridine (e.g., compound 16 in ). The bromine substituent at position 6 in the target compound may confer greater electrophilicity compared to chlorine or methoxy groups in pyridazine analogs, influencing reactivity and binding affinity .

Substituent Effects :

- The 4-benzylpiperidin-1-yl group is a common feature in compounds 16 and 18 (Table 1). This substituent likely enhances lipid solubility and membrane permeability, as evidenced by the moderate yields (69–88%) in synthesis .

- The phenyl group at position 4 in the target compound contrasts with the acetamide-linked aryl groups in pyridazine derivatives. This structural divergence may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets.

The absence of a polar acetamide group in the target compound could shift its activity toward targets requiring non-hydrogen-bonding interactions, such as ATP-binding pockets in kinases.

Biological Activity

The compound 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline is a member of the quinazoline family, which has garnered interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapies. This article compiles data on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline can be described as follows:

- Core Structure : Quinazoline ring system

- Substituents :

- A benzyl group at the piperidine nitrogen

- A bromo group at the C6 position

- A phenyl group at the C4 position

This unique arrangement of substituents is believed to contribute to its pharmacological properties.

Antagonistic Properties

Recent studies have identified that quinazoline derivatives, including the target compound, exhibit significant antagonistic activity towards adenosine A2A receptors (A2AR), which are implicated in various neurological disorders and cancers. The binding affinity of related compounds has been reported with a value as low as 5 nM, indicating high potency in receptor antagonism .

The mechanism by which 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline exerts its effects involves:

- Binding Affinity : The compound interacts with critical residues within the A2AR binding pocket, forming hydrogen bonds and hydrophobic interactions that enhance its stability and efficacy .

- Impact on Cellular Pathways : By blocking A2AR, this compound may modulate cyclic AMP levels, thereby influencing downstream signaling pathways associated with neuroprotection and tumor suppression .

Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated that modifications to the quinazoline core significantly affect biological activity. For instance, substituents at the C2 position and variations in the phenyl group can enhance receptor affinity and selectivity. Table 1 summarizes key findings from these studies.

| Compound | Substituent | (nM) | Activity Type |

|---|---|---|---|

| Compound A | None | 20 | Weak antagonist |

| Compound B | Furan | 5 | Strong antagonist |

| Compound C | Benzyl | 10 | Moderate antagonist |

| Target Compound | Benzyl + Bromo | 5 | Strong antagonist |

Case Studies

Several case studies have highlighted the therapeutic potential of quinazoline derivatives in treating myotonic dystrophy type 2 (DM2) by targeting RNA repeat expansions. The compound has shown promise in disrupting r(CCUG) repeat-MBNL1 complexes, thereby rescuing splicing errors associated with DM2. In vitro studies demonstrated a reduction in intron retention levels upon treatment with quinazoline derivatives, indicating their potential role as therapeutic agents .

In another study focusing on leukemia cell lines, related compounds exhibited cytotoxic effects against multiple lines including K562 and HL60. The observed IC50 values were below 50 µM for several derivatives, suggesting potent anti-cancer activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazoline core. A bromo substituent can be introduced via electrophilic aromatic substitution or palladium-catalyzed coupling. For example, bromination at the 6-position may use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C). The 4-benzylpiperidine moiety is often introduced via nucleophilic substitution or Buchwald-Hartwig amination, requiring anhydrous solvents (e.g., THF or toluene) and catalysts like Pd(OAc)₂. Optimization includes monitoring reaction progress via TLC/HPLC, adjusting stoichiometry (1.2–1.5 equivalents for brominating agents), and purification via column chromatography or recrystallization. Yield improvements (e.g., 60–80%) are achievable by optimizing temperature, solvent polarity, and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing with analogs (e.g., 6-bromo-4-phenylquinazoline derivatives). The benzylpiperidinyl group shows characteristic signals: aromatic protons (δ 7.2–7.6 ppm), piperidine CH₂ (δ 2.5–3.5 ppm), and benzyl CH₂ (δ ~4.0 ppm).

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern (Br exhibits a 1:1 M/M+2 ratio).

- IR : Validate functional groups (e.g., C-Br stretch ~550 cm⁻¹).

- Resolution of Conflicts : Cross-validate with multiple techniques (e.g., match HRMS with calculated mass). For ambiguous NMR signals, use 2D experiments (COSY, HSQC) or compare with crystallographic data . Contradictions may arise from impurities or tautomerism; repeating synthesis/purification or employing deuterated solvents (e.g., DMSO-d₆) can clarify results .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound, and what software tools are recommended for data refinement?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles, critical for confirming the benzylpiperidinyl orientation and bromine positioning. Data collection requires high-quality crystals grown via slow evaporation (e.g., ethanol/water mixtures). For refinement:

- Software : Use SHELXL for structure solution and refinement, leveraging its robust algorithms for handling disorder (common in flexible piperidine rings). ORTEP-3 can generate publication-quality thermal ellipsoid diagrams.

- Validation : Check R-factors (target < 0.05), residual electron density, and CCDC deposition standards. For twinned crystals, employ TWINABS in SHELXL .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when this compound exhibits unexpected bioactivity profiles?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace Br with Cl/F or vary the benzyl group) to isolate bioactivity contributors. For example, demonstrates SAR via piperazine/pyrimidine substitutions.

- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes to target proteins, comparing with crystallographic data.

- Control Experiments : Test intermediates (e.g., 6-bromo-4-phenylquinazoline) to rule out nonspecific effects.

- Data Triangulation : Combine IC₅₀ assays, kinetic studies, and transcriptomic profiling to identify off-target interactions .

Q. How should researchers address solubility challenges during in vitro bioassays for this compound?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility. Pre-test for solvent interference in assays.

- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions (e.g., phenyl ring para to Br).

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability.

- Validation : Measure solubility via UV-Vis (λmax ~300 nm for quinazolines) and confirm stability via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.